4'-Ethynyl-3'-methoxy-2-(trifluoromethyl)-1,1'-biphenyl
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Overview
Description
4’-Ethynyl-3’-methoxy-2-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. The presence of ethynyl, methoxy, and trifluoromethyl groups in this compound makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethynyl-3’-methoxy-2-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Ethynyl Group: This can be done using a Sonogashira coupling reaction, where an ethynyl group is introduced to the biphenyl core.
Trifluoromethylation: The trifluoromethyl group can be introduced using a variety of methods, including the use of trifluoromethylating agents like Ruppert-Prakash reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium trifluoromethanesulfinate.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-substituted biphenyl.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Could be explored for its pharmacological properties.
Industry: Used in the production of advanced materials, such as liquid crystals or organic semiconductors.
Mechanism of Action
The mechanism of action of 4’-Ethynyl-3’-methoxy-2-(trifluoromethyl)-1,1’-biphenyl would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and trifluoromethyl groups could play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4’-Ethynyl-3’-methoxy-1,1’-biphenyl: Lacks the trifluoromethyl group.
4’-Ethynyl-2-(trifluoromethyl)-1,1’-biphenyl: Lacks the methoxy group.
3’-Methoxy-2-(trifluoromethyl)-1,1’-biphenyl: Lacks the ethynyl group.
Uniqueness
The presence of all three functional groups (ethynyl, methoxy, and trifluoromethyl) in 4’-Ethynyl-3’-methoxy-2-(trifluoromethyl)-1,1’-biphenyl makes it unique. This combination of groups can impart distinct chemical and physical properties, making it valuable for specific applications.
Properties
IUPAC Name |
1-ethynyl-2-methoxy-4-[2-(trifluoromethyl)phenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O/c1-3-11-8-9-12(10-15(11)20-2)13-6-4-5-7-14(13)16(17,18)19/h1,4-10H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDALCOIHJRSFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2C(F)(F)F)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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